Tefuryltrione

Descripción general

Descripción

Synthesis Analysis

Tefuryltrione's synthesis involves the detection and identification of main impurities during its preparation, as outlined by Huang Pengmian et al. (2020). Through high-performance liquid chromatography, three main impurities were detected, leading to the characterization of their structures and synthesis via a modified route of this compound, highlighting the compound's complex synthesis process and the importance of quality control in its production (Huang Pengmian et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound, including its impurities, was elucidated using NMR and HRMS techniques. This analysis is crucial for understanding the chemical nature of this compound and its derivatives, aiding in the development of methods for its quality control and safety in production (Huang Pengmian et al., 2020).

Chemical Reactions and Properties

Guofeng Chen et al. (2019) investigated the photodegradation of this compound in water under UV-Visible irradiation, identifying the transformation products and elucidating the photodegradation pathway. This study provides insights into the environmental fate of this compound, indicating how it breaks down in aquatic ecosystems and the factors influencing its degradation process (Guofeng Chen et al., 2019).

Physical Properties Analysis

Although the studies reviewed do not directly address the physical properties of this compound, the analytical methods developed for its detection in environmental and plant samples, as discussed by Yang Yu et al. (2017), imply its physical characteristics through the optimization of extraction solvents and purification methods. These methods reflect on this compound's solubility, stability, and interaction with different matrices, which are essential for monitoring its residue in the environment (Yang Yu et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and stability, can be inferred from studies on its photodegradation and the synthesis of its impurities. These investigations reveal how this compound interacts with other chemicals and environmental factors, shedding light on its chemical behavior and the mechanisms underlying its transformation products (Guofeng Chen et al., 2019).

Aplicaciones Científicas De Investigación

Agricultura: Control de malezas en arrozales

Tefuryltrione ha sido registrado para su uso en arrozales en Corea. Demuestra alta selectividad entre el arroz y las malezas como Eleocharis kuroguwai, ofreciendo un control efectivo de las malezas sin dañar el cultivo de arroz . Esta selectividad es crucial para mantener los rendimientos de los cultivos mientras se gestionan las poblaciones de malezas.

Fisiología vegetal: Comprensión de la biosíntesis de carotenoides

Como inhibidor de la HPPD, this compound ayuda a los investigadores a estudiar la vía de biosíntesis de carotenoides en las plantas. Al inhibir esta vía, this compound causa blanqueamiento de las plantas, lo que es útil para estudiar los efectos fisiológicos de los carotenoides y su papel en la salud de las plantas .

Ciencias ambientales: Evaluación de la seguridad y la eficacia

Las evaluaciones del impacto ambiental de this compound implican estudiar su eficacia contra las especies de malezas objetivo y su perfil de seguridad para los organismos y ecosistemas no objetivo. Esto incluye evaluar la biodegradabilidad del compuesto y su potencial de bioacumulación .

Bioquímica: Estudios de inhibición enzimática

El modo de acción de this compound como inhibidor de la HPPD proporciona un modelo para estudiar la inhibición enzimática en bioquímica. Los investigadores pueden explorar cómo this compound se une a la enzima HPPD y los cambios estructurales que conducen a la inhibición enzimática .

Ciencias de los cultivos: Desarrollo de resistencia a los herbicidas

El estudio de la resistencia a this compound en las malezas contribuye al desarrollo de nuevas estrategias para gestionar la resistencia a los herbicidas en los cultivos. Comprender los mecanismos detrás de la resistencia puede ayudar en el mejoramiento de cultivos que son menos susceptibles a los daños de este herbicida .

Ingeniería química: Formulación y sistemas de entrega

En ingeniería química, this compound se estudia para el desarrollo de sistemas avanzados de formulación y entrega. Esto incluye crear formulaciones estables que mejoren la eficacia del herbicida y reduzcan el impacto ambiental .

Economía agrícola: Análisis de mercado y adopción

El impacto económico de la introducción de this compound en el mercado es otra área de investigación. Los estudios se centran en las tasas de adopción entre los agricultores, los análisis de costo-beneficio y el efecto general en la productividad agrícola .

Ciencias regulatorias: Cumplimiento y evaluación de riesgos

This compound está sujeto a un escrutinio regulatorio para garantizar el cumplimiento de las normas de seguridad. La investigación en este campo implica evaluaciones de riesgos, estudiando los niveles de toxicidad del compuesto y asegurando que su uso se alinee con las directrices regulatorias .

Mecanismo De Acción

Target of Action

Tefuryltrione, also known as this compound [ISO], primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme in the tyrosine catabolic pathway and is involved in the biosynthesis of plastoquinones and tocopherols, which are essential for the photosynthetic apparatus and photoprotection in plants .

Mode of Action

This compound interacts with its target, HPPD, by inhibiting its activity . The compound forms a bidentate interaction with Fe (II) at the active site of the enzyme . Furthermore, π–π stacking interactions occur between the oxoquinoxaline ring of this compound and the conserved Phe409 and Phe452 rings . This suggests that this compound competes with the substrate, similar to existing HPPD inhibitors .

Biochemical Pathways

By inhibiting HPPD, this compound disrupts the tyrosine catabolic pathway, leading to a deficiency in plastoquinones and tocopherols . This results in the bleaching of leaves and ultimately, the death of the plant .

Pharmacokinetics

These properties play a crucial role in the bioavailability and overall effectiveness of a compound .

Result of Action

The molecular effect of this compound’s action is the inhibition of HPPD, which leads to the disruption of essential biochemical pathways in plants . On a cellular level, this results in the bleaching of leaves, indicating a disruption in the photosynthetic process . Ultimately, this leads to the death of the plant .

Action Environment

It’s known that this compound is used as a herbicide in paddy fields , suggesting that its efficacy and stability are suitable for such environments

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-chloro-4-methylsulfonyl-3-(oxolan-2-ylmethoxymethyl)benzoyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO7S/c1-29(25,26)17-8-7-13(20(24)18-15(22)5-2-6-16(18)23)19(21)14(17)11-27-10-12-4-3-9-28-12/h7-8,12,18H,2-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAPVJDEYHLLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058105 | |

| Record name | Tefuryltrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

473278-76-1 | |

| Record name | Tefuryltrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473278-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tefuryltrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tefuryltrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEFURYLTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31009O776L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

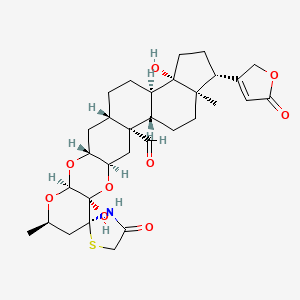

![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1250388.png)